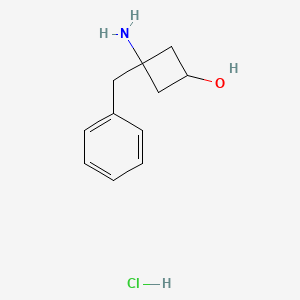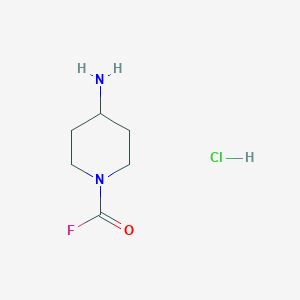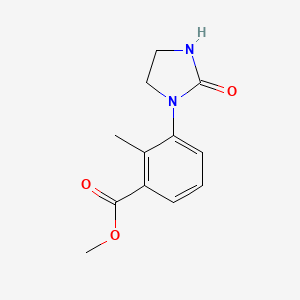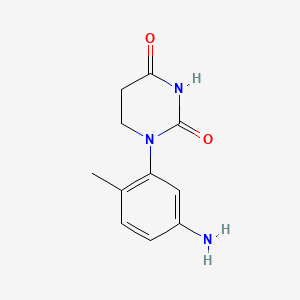
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride is a potent chemical compound with diverse applications in scientific research. This versatile material offers a wide range of possibilities for enhancing various studies and experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride can involve various synthetic routes. One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve direct fluorosulfonylation with fluorosulfonyl radicals. This approach is concise and efficient for producing sulfonyl fluorides .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organoboron reagents for Suzuki–Miyaura coupling , fluorinating agents, and oxidizing or reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various functionalized products .
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in the preparation of negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers.
Industry: Utilized in the preparation of surface-derivatized microcrystalline cellulose particles with strong zeta potential.
Mecanismo De Acción
The mechanism by which 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride include:
Uniqueness
This compound is unique due to its specific reactivity and applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its potential in drug discovery and medicinal chemistry set it apart from similar compounds.
Propiedades
Fórmula molecular |
C3H6ClFO3S |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
3-chloro-2-hydroxypropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6ClFO3S/c4-1-3(6)2-9(5,7)8/h3,6H,1-2H2 |
Clave InChI |
RGQVLPLKOPAOLU-UHFFFAOYSA-N |
SMILES canónico |
C(C(CCl)O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)

![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
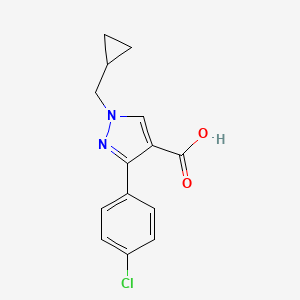
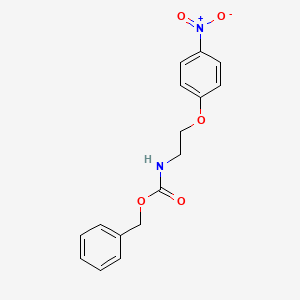
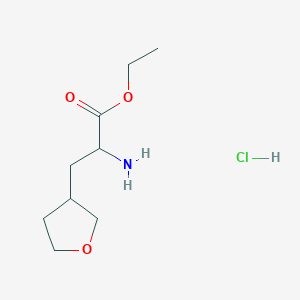
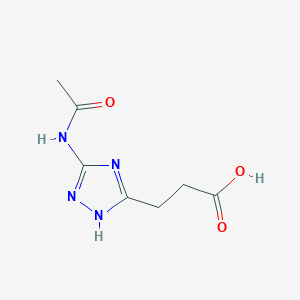
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
